![molecular formula C14H17NO5S2 B2980190 Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate CAS No. 2034609-72-6](/img/structure/B2980190.png)
Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate
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Overview
Description
The compound contains a 2-thia-5-azabicyclo[2.2.1]heptane moiety . This is a bicyclic structure with a sulfur and a nitrogen atom. The compound also contains a sulfonyl group attached to the bicyclic structure, a methoxy group attached to a benzene ring, and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the bicyclic structure. The presence of the sulfur and nitrogen atoms in the ring system, along with the sulfonyl, methoxy, and ester groups, would contribute to the overall polarity of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. The ester group could undergo hydrolysis, transesterification, or reduction . The sulfonyl group could potentially be reduced to a sulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of polar groups like the sulfonyl, methoxy, and ester groups would likely make it somewhat soluble in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
Research on structurally related compounds has focused on the synthesis of novel thiadiazoles, azabicycloheptanes, and methoxybenzoate derivatives, exploring their chemical properties and potential applications. For example, Macleod et al. (1990) investigated the synthesis and muscarinic activities of 1,2,4-thiadiazoles bearing mono- or bicyclic amines, highlighting their potential as muscarinic ligands based on their receptor-binding affinity and efficacy (Macleod et al., 1990). This work illustrates the methodological approaches to synthesizing compounds with complex structures and evaluating their biological activities.
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of compounds containing thiadiazole and methoxybenzoate moieties. For instance, Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yields, substituted with benzenesulfonamide groups containing Schiff base, showing remarkable potential for photodynamic therapy in cancer treatment, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020). Additionally, Yilmaz and Cukurovalı (2003) explored the synthesis, characterization, and antimicrobial activity of Schiff bases derived from thiazoles and methoxysalicylaldehyde, demonstrating varied antimicrobial activities against different microorganisms (Yilmaz & Cukurovalı, 2003).
Potential Therapeutic Applications
The search for novel therapeutic agents often involves the synthesis and evaluation of new compounds with unique structural features. For example, research by Shehadi et al. (2022) on 1,3,4-thiadiazole-based molecules against microbial pathogens highlighted their significant antimicrobial activity, suggesting potential applications in developing new antimicrobial drugs (Shehadi et al., 2022).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-methoxy-3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S2/c1-19-12-4-3-9(14(16)20-2)5-13(12)22(17,18)15-7-11-6-10(15)8-21-11/h3-5,10-11H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWVXIOKLWDKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CC3CC2CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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